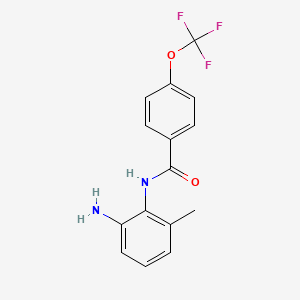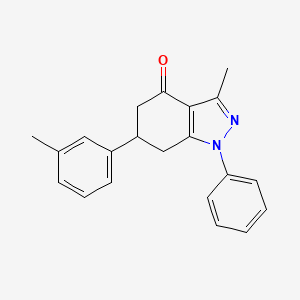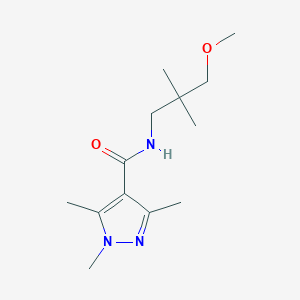
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amine group, a methyl group, and a trifluoromethoxy group attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-methylphenol and 4-(trifluoromethoxy)benzoic acid.
Amidation Reaction: The 2-amino-6-methylphenol is reacted with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the trifluoromethoxy group.
科学的研究の応用
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of histone deacetylases (HDACs) or kinases, leading to changes in gene expression and cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-amino-6-methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-amino-6-methylphenyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
N-(2-amino-6-methylphenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
特性
IUPAC Name |
N-(2-amino-6-methylphenyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9-3-2-4-12(19)13(9)20-14(21)10-5-7-11(8-6-10)22-15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDHNQUATDYDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5255815.png)
![[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B5255832.png)
![METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5255840.png)

![[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone](/img/structure/B5255858.png)
![N~2~-(2-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE](/img/structure/B5255866.png)
![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxo-1-propanol](/img/structure/B5255868.png)

![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5255876.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5255878.png)


![N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE](/img/structure/B5255889.png)
![(4aS*,8aR*)-1-butyl-6-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5255897.png)
